7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of appropriate precursors. The thiadiazole ring is then introduced via a cyclization reaction involving a thioamide and a hydrazine derivative. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chromene core may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the thiadiazole ring, which may result in different biological activities.
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl groups on the chromene core, potentially affecting its reactivity and stability.
Uniqueness
The presence of both the thiadiazole ring and the dimethyl groups on the chromene core makes 7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H19N3O3S/c1-9(2)7-15-20-21-18(25-15)19-17(23)14-8-13(22)12-6-5-10(3)11(4)16(12)24-14/h5-6,8-9H,7H2,1-4H3,(H,19,21,23) |
InChI Key |
MYNFMNQLJIPIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)CC(C)C)C |
Origin of Product |
United States |
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